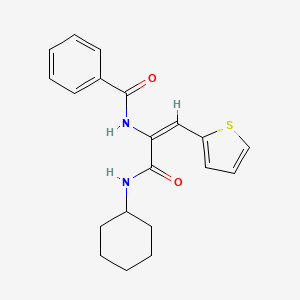
N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide, also known as CVB, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CVB belongs to a class of compounds called benzamide derivatives, which have been shown to have various biological activities such as anticancer, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell survival and proliferation. Additionally, this compound has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide has several advantages for lab experiments. It has been shown to have potent anticancer and antitumor effects, making it a promising candidate for cancer research. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects, which could be useful for studying the role of inflammation and oxidative stress in various diseases. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different signaling pathways. Additionally, this compound has not been extensively tested in vivo, and more studies are needed to determine its safety and efficacy in animal models.
Direcciones Futuras
There are several future directions for the research of N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide. One potential application is in cancer research, where this compound could be used as a therapeutic agent for the treatment of various types of cancer. Additionally, this compound could be studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways. Finally, more studies are needed to determine the safety and efficacy of this compound in animal models and in humans.
Métodos De Síntesis
The synthesis of N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide involves several steps, including the reaction of 2-bromo-1-cyclohexylacetamide with thiophene-2-carbaldehyde, followed by the reaction of the resulting product with 4-bromobenzoyl chloride. The final step involves the reaction of the intermediate product with vinyl magnesium bromide to yield this compound.
Aplicaciones Científicas De Investigación
N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer and antitumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[(E)-3-(cyclohexylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(15-8-3-1-4-9-15)22-18(14-17-12-7-13-25-17)20(24)21-16-10-5-2-6-11-16/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,21,24)(H,22,23)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFOITBHAVTYPU-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

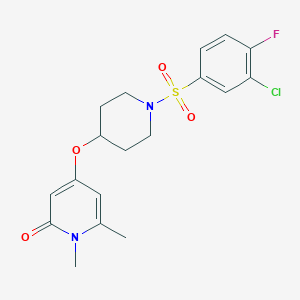
![(Z)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2624755.png)
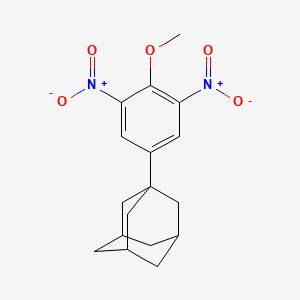
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2624763.png)
![8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2624765.png)
![N'-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624766.png)
![1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2624768.png)

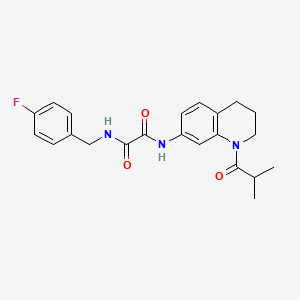


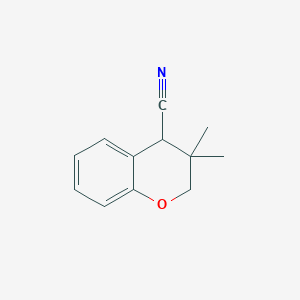
![[4-(1H-indol-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2624776.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2624777.png)